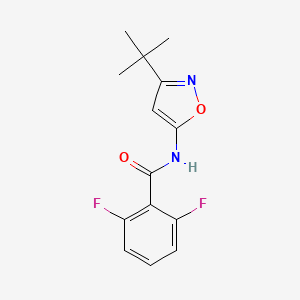

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

CAS No.: 82558-86-9

Cat. No.: VC17300477

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82558-86-9 |

|---|---|

| Molecular Formula | C14H14F2N2O2 |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |

| Standard InChI Key | XWNWWSTXXAQTNS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |

Introduction

Chemical Identification and Structural Properties

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide belongs to the class of benzamide derivatives incorporating heterocyclic oxazole moieties. The compound’s IUPAC name, N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide, reflects its core structure: a 2,6-difluorobenzoyl group linked to a 5-amino-substituted oxazole ring bearing a tert-butyl group at the 3-position .

Molecular and Stereochemical Features

The molecular structure is defined by the following key attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄F₂N₂O₂ |

| Molecular Weight | 280.27 g/mol |

| Canonical SMILES | CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |

| InChI Key | XWNWWSTXXAQTNS-UHFFFAOYSA-N |

| XLogP3 (Lipophilicity) | 3.2 (estimated) |

The tert-butyl group at the oxazole’s 3-position introduces steric bulk, potentially influencing binding interactions in biological systems. The 2,6-difluoro substitution on the benzamide ring enhances electron-withdrawing effects, which may stabilize the amide bond and modulate solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide likely proceeds via a two-step strategy common to benzamide-oxazole hybrids:

-

Oxazole Ring Formation:

Cyclocondensation of a β-ketoamide precursor with a nitrile oxide generates the 1,2-oxazole core. For example, reaction of 3-tert-butyl-5-aminooxazole with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) yields the target compound. -

Amide Coupling:

The 5-amino group of the oxazole reacts with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the amide bond.

Optimization Challenges

-

Steric Hindrance: The tert-butyl group may slow reaction kinetics during amide formation, necessitating elevated temperatures or prolonged reaction times.

-

Purification: Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the product due to polar byproducts .

Research Findings and Biological Relevance

While direct studies on N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide are absent, structural analogs provide insights into potential applications:

Antibacterial Activity

Patent EP2699557B1 discloses oxazole-benzamide derivatives (e.g., 3-(oxazol-2-yl-ethoxy)-2,6-difluorobenzamide) as inhibitors of bacterial DNA gyrase, with MIC values of 0.5–2 µg/mL against Staphylococcus aureus . Although the tert-butyl variant remains untested, its structural similarity suggests comparable mechanisms .

Future Directions

Further investigations should prioritize:

-

Pharmacological Profiling: Screening against kinase and bacterial targets to quantify potency.

-

ADMET Studies: Assessing metabolic stability, bioavailability, and toxicity in preclinical models.

-

Structure-Activity Relationships (SAR): Modifying the tert-butyl group or fluorine positions to optimize selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume